1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene and pyridine derivatives, followed by their coupling through various chemical reactions such as alkylation, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.
Reduction: Reduction reactions could target the pyridine ring or the naphthalene structure.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, piperazine derivatives are often explored for their potential as pharmaceuticals. This compound could be studied for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine: shares structural similarities with other piperazine derivatives.
1-(2-Pyridyl)piperazine: Known for its use in various pharmacological studies.
Naphthalene derivatives: Often studied for their aromatic properties and potential biological activities.
Uniqueness
What sets this compound apart is its unique combination of the naphthalene and pyridine moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
153526-67-1 |
---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-24-14-6-10-21-20(8-5-11-22(21)24)9-7-15-26-16-18-27(19-17-26)23-12-3-4-13-25(23)29-2/h3-4,6,8,10,12-14H,5,7,9,11,15-19H2,1-2H3 |
InChI Key |
GNEXYDKXZDQGAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
153526-67-1 | |
Synonyms |
4-(3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine MNPPP |
Origin of Product |
United States |
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